5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
Description
¹H NMR (400 MHz, DMSO-d₆)
¹³C NMR (100 MHz, DMSO-d₆)
- C≡N : δ 117.3 ppm (carbonitrile carbon).
- Pyrazole ring :
- Morpholine carbons :
Table 3: ¹³C NMR chemical shifts
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-3 (pyrazole) | 145.1 | Bonded to morpholine |
| C-4 (pyrazole) | 112.3 | Adjacent to -CN |
| C-5 (pyrazole) | 153.2 | Bonded to -NH₂ |
| OCH₂ (morpholine) | 66.3 | Oxygen-linked methylene |
| NCH₂ (morpholine) | 50.0 | Nitrogen-linked methylene |
Properties
IUPAC Name |
5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-5-6-7(10)11-12-8(6)13-1-3-14-4-2-13/h1-4H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLMKEBHZNMGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS No. 103184-16-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrazole ring, an amino group, and a morpholine moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 181.21 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations showed that this compound exhibits significant activity against various pathogens. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent research. In particular, studies indicate that this compound may inhibit cell proliferation in several cancer cell lines. For example, it has shown promising results against HeLa and HepG2 cells, with IC50 values indicating potent antiproliferative effects . The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could make it a candidate for treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated strong inhibition against S. aureus and E. coli, with an MIC of approximately 0.25 μg/mL for the most active derivative .
- Anticancer Evaluation : In a comparative study on cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 μM against HeLa cells, significantly affecting cell viability compared to controls .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It is hypothesized that this compound interacts with receptors involved in inflammatory responses, thereby modulating cytokine release.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is its role in the development of anticancer agents. Research has demonstrated that derivatives of pyrazole compounds exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The synthesis of novel pyrazole derivatives using this compound has led to compounds with enhanced anticancer properties.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HepG2 | 8.3 |
| Compound C | A549 | 10.1 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways, such as the p38 mitogen-activated protein kinase pathway, which is crucial for cancer cell proliferation and survival .
Synthetic Applications
Synthesis of Novel Compounds
This compound serves as a versatile building block in synthetic organic chemistry. It has been utilized in the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, which have shown promising biological activities . The compound's reactivity allows for the introduction of different substituents that can modify its pharmacological properties.
Case Study: Synthesis Pathway
In a recent study, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives starting from this compound. The synthetic pathway involved multiple steps, including cyclization and functional group modifications, resulting in compounds that exhibited significant antimicrobial and anticancer activities .
Pharmacological Studies
Inhibition Studies
Pharmacological evaluations have indicated that derivatives of this compound possess inhibitory effects on various enzymes relevant to disease processes. For instance, some derivatives have been tested for their ability to inhibit kinases associated with cancer progression, showcasing their potential as targeted therapies .
| Enzyme Targeted | Compound Tested | Inhibition (%) |
|---|---|---|
| p38 MAPK | Compound D | 40 |
| EGFR Kinase | Compound E | 55 |
Toxicity Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. Some studies have indicated that certain derivatives maintain low toxicity levels while exhibiting potent biological activities, making them suitable candidates for further development .
Comparison with Similar Compounds
Substituent Variations and Their Impact
Pyrazole-4-carbonitrile derivatives differ primarily in substituents at positions 1 (R₁) and 3 (R₃). Below is a comparative analysis of key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile | 103184-16-3 | C₈H₁₁N₅O | 193.21 | R₃ = morpholin-4-yl |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 51516-70-2 | C₁₀H₇FN₄ | 202.19 | R₁ = 4-fluorophenyl |
| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-68-8 | C₁₀H₇ClN₄ | 218.64 | R₁ = 3-chlorophenyl |
| 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 103646-82-8 | C₁₁H₁₀N₄ | 198.23 | R₁ = 4-methylphenyl |
| 5-Amino-3-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile | - | C₁₀H₇FN₄ | 202.19 | R₃ = 2-fluorophenyl |
Key Observations :
- Electronic Effects : The morpholin-4-yl group (electron-rich due to oxygen) contrasts with halogenated aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl), which are electron-withdrawing. This affects reactivity in cyclization and substitution reactions .
- Steric Effects : Bulky substituents like morpholine (R₃) or p-tolyl (R₁) may hinder nucleophilic attack at position 4 compared to smaller groups like methylthio .
- Solubility : Morpholine derivatives exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs, which are more lipophilic .
Physical and Spectral Properties
- Melting Points: Morpholine derivatives (e.g., this compound) typically exhibit lower melting points (<200°C) compared to halogenated analogs (e.g., 259–260°C for bromophenyl derivatives) due to reduced crystallinity .
- NMR Profiles: The morpholine group generates distinct signals: δ ~3.6 ppm (m, 4H, N-CH₂-O) in ¹H NMR and δ ~66–67 ppm (morpholine carbons) in ¹³C NMR, absent in non-heterocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
